molecular formula C25H43NO B1649356 n-Benzyloctadecanamide CAS No. 5327-45-7

n-Benzyloctadecanamide

Cat. No. B1649356
CAS RN: 5327-45-7
M. Wt: 373.6 g/mol
InChI Key: IXODJGLAVBPVSW-UHFFFAOYSA-N
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Description

N-Benzyloctadecanamide, also known as N-Benzylstearamide, is a macamide, a distinct class of secondary metabolites found in Lepidium meyenii Walp. (Maca) . It has a molecular formula of C25H43NO .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like n-Benzyloctadecanamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of n-Benzyloctadecanamide consists of a long carbon chain attached to a benzyl group and an amide group . The molecule has a molar refractivity of 118.2±0.3 cm³ .


Physical And Chemical Properties Analysis

N-Benzyloctadecanamide has a density of 0.9±0.1 g/cm³, a boiling point of 525.3±29.0 °C at 760 mmHg, and a flash point of 326.3±9.2 °C . It has a molar volume of 408.8±3.0 cm³ and a polar surface area of 29 Ų .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medical Research , specifically Oncology and Microbiology .

Summary of the Application

n-Benzyloctadecanamide is used in the synthesis of Salinomycin N-Benzyl Amides, which have shown promising results in anticancer and antibacterial activity . These compounds have been tested against various human cancer cell lines, including drug-resistant ones .

Methods of Application or Experimental Procedures

The specific methods of application involve the synthesis of Salinomycin N-Benzyl Amides, which are then tested against various human cancer cell lines . The exact technical details and parameters of these procedures are not specified in the available resources.

Results or Outcomes

The results have shown that these novel Salinomycin N-Benzyl Amides exhibit potent anticancer activity against drug-resistant cell lines . Additionally, two N-Benzyl Amides of Salinomycin revealed interesting antibacterial activity .

Macamides in Lepidium meyenii Walp (Maca)

Specific Scientific Field

This application falls under the field of Phytochemistry and Herbal Medicine .

Summary of the Application

n-Benzyloctadecanamide is a type of macamide, a distinct class of secondary metabolites found in Lepidium meyenii Walp, commonly known as Maca . Maca is a plant native to Peru and has been used for centuries for its medicinal properties .

Methods of Application or Experimental Procedures

The specific methods of application involve the extraction and isolation of macamides from the Maca plant . The exact technical details and parameters of these procedures are not specified in the available resources.

Catalyst in Ring Opening Polymerization (ROP) of L-lactide (L-LA)

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

n-Benzyloctadecanamide has been used in the synthesis of Na+ complexes, which have been applied as catalysts in the ring opening polymerization (ROP) of L-lactide (L-LA) .

Methods of Application or Experimental Procedures

The specific methods of application involve the synthesis of Na+ complexes of n-Benzyloctadecanamide, which are then used as catalysts in the ROP of L-LA . The exact technical details and parameters of these procedures are not specified in the available resources.

Results or Outcomes

The results suggest that the homooligomeric pentamer complex [1·2Na]2+ is the most active member of the cyclooligomeric family in terms of its intrinsic properties of the catalytic site .

Use in the Synthesis of Macamides

Specific Scientific Field

This application falls under the field of Phytochemistry .

Summary of the Application

n-Benzyloctadecanamide is a type of macamide, a distinct class of secondary metabolites found in Lepidium meyenii Walp, commonly known as Maca . Maca is a plant native to Peru and has been used for centuries for its medicinal properties .

Methods of Application or Experimental Procedures

The specific methods of application involve the extraction and isolation of macamides from the Maca plant . The exact technical details and parameters of these procedures are not specified in the available resources.

Catalyst in Ring Opening Polymerization (ROP) of L-lactide (L-LA)

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

n-Benzyloctadecanamide has been used in the synthesis of Na+ complexes, which have been applied as catalysts in the ring opening polymerization (ROP) of L-lactide (L-LA) .

Methods of Application or Experimental Procedures

The specific methods of application involve the synthesis of Na+ complexes of n-Benzyloctadecanamide, which are then used as catalysts in the ROP of L-LA . The exact technical details and parameters of these procedures are not specified in the available resources.

Results or Outcomes

The results suggest that the homooligomeric pentamer complex [1·2Na]2+ is the most active member of the cyclooligomeric family in terms of its intrinsic properties of the catalytic site .

properties

IUPAC Name

N-benzyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXODJGLAVBPVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277650
Record name n-benzyloctadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylstearamide

CAS RN

5327-45-7
Record name N-(Phenylmethyl)octadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5327-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3333
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-benzyloctadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
FE Chain, MF Ladetto, A Grau, CAN Catalán… - Journal of Molecular …, 2016 - Elsevier
… The four macamides N-benzylpentadecanamide (IV), N-benzylhexadecanamide (V), N-benzylheptadecanamide (VI) and N-benzyloctadecanamide (VII) were extracted and isolated …
Number of citations: 41 www.sciencedirect.com
MM McCollom, JR Villinski, KL McPhail… - … Journal of Plant …, 2005 - Wiley Online Library
… , the product was analysed by HPLC and was found to consist mainly of 2 (85%) together with 7% of n-benzyl-(9Z, 12Z)-octadecadienamide (3) and 2% of n-benzyloctadecanamide (4). …
Q ZHENG - Chinese Traditional and Herbal Drugs, 2014 - pesquisa.bvsalud.org
Objective: To study the chemical constituents from the dried rhizome of Lepidium meyenii (Maca) cultivated in Jilin. Methods: The chemical constituents were isolated and purified with …
Number of citations: 3 pesquisa.bvsalud.org
FE Chain, A Grau, JC Martins, CAN Catalan - Phytochemistry letters, 2014 - Elsevier
The non-polar extract of the tubers of Lepidium meyenii Walpers yielded two benzylated alkamides (macamides), N-(3,4-dimethoxybenzyl)-hexadecanamide (1) and N-…
Number of citations: 58 www.sciencedirect.com
S Korkmaz - Antioxidants in Foods and its Applications, 2018 - books.google.com
… 12Z, 15Z)-octadecatrienamide N-benzyloctadecanamide N-benzylhexadecanamide Yellow … -benzylhexadecanamide NA Pentane extract FAAH inhibition [21] N-benzyloctadecanamide …
Number of citations: 25 books.google.com
F Uchiyama, T Jikyo, R Takeda, M Ogata - Journal of ethnopharmacology, 2014 - Elsevier
Ethnopharmacological relevance Lepidium meyenii (Maca) is traditionally employed in the Andean region for its supposed fertility benefits. This study investigated the effect of Maca on …
Number of citations: 82 www.sciencedirect.com
H Vu - 2012 NCUR, 2012 - jeffreydachmd.com
The pentane extract of the Peruvian plant Lepidium meyenii (Maca) has been shown to possess neuroprotective activity in vitro and in vivo. The involvement of the endocannabinoid …
Number of citations: 12 jeffreydachmd.com
I Melnikovova, D Russo, T Fait, M Kolarova… - Phytotherapy …, 2021 - Wiley Online Library
Male infertility refers to the inability to conceive a natural pregnancy in a fertile female, and approximately 15% of reproductive‐aged couples worldwide face this problem. Several …
Number of citations: 6 onlinelibrary.wiley.com
R Chen, J Wei, Y Gao - Phytotherapy Research, 2021 - Wiley Online Library
Lepidium meyenii (Maca) contains several active components, including alkaloids, glucosinolates, isothiocyanates, polysaccharides, polyphenols, and sterols, which make it have the …
Number of citations: 15 onlinelibrary.wiley.com
N Singh, B Barnych, C Morisseau… - Journal of natural …, 2020 - ACS Publications
Lepidium meyenii (maca), a plant indigenous to the Peruvian Andes, recently has been utilized globally for claimed health or recreational benefits. The search for natural products that …
Number of citations: 11 pubs.acs.org

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